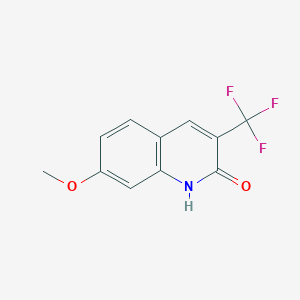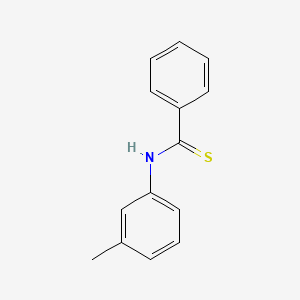![molecular formula C9H7ClN2O2S B13033833 Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13033833.png)
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate typically involves the reaction of 7-methyl-3H-thieno[3,2-D]pyrimidin-4-one with phosphorus oxychloride. The reaction is carried out under reflux conditions in an inert atmosphere, usually nitrogen, for about 2 hours. The resulting solution is then cooled to room temperature and neutralized by carefully pouring it into a saturated aqueous solution of sodium bicarbonate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions, often carried out in dichloromethane (DCM) at low temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted thienopyrimidines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Aplicaciones Científicas De Investigación
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate has several scientific research applications:
Pharmaceutical Research: It is used as a building block in the synthesis of potential neuroprotective and anti-neuroinflammatory agents.
Chemical Research: The compound is studied for its unique chemical properties and reactivity, contributing to the development of new synthetic methodologies.
Biological Research: It is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in neuroprotective applications, the compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions help reduce neuronal death and inflammation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-2-methylthieno[3,2-D]pyrimidin-4-amine
- Ethyl 4-chloro-5-methylthieno[2,3-D]pyrimidine-6-carboxylate
Uniqueness
Methyl 4-chloro-7-methylthieno[3,2-D]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups on the thienopyrimidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H7ClN2O2S |
|---|---|
Peso molecular |
242.68 g/mol |
Nombre IUPAC |
methyl 4-chloro-7-methylthieno[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2S/c1-4-5-7(8(10)12-3-11-5)15-6(4)9(13)14-2/h3H,1-2H3 |
Clave InChI |
VCMDQLBWGGAJKW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1N=CN=C2Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


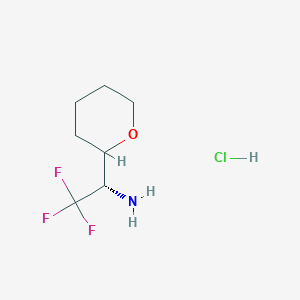
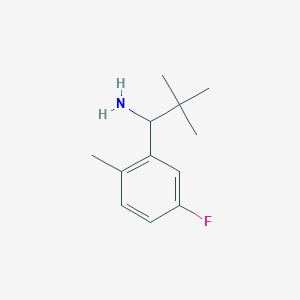
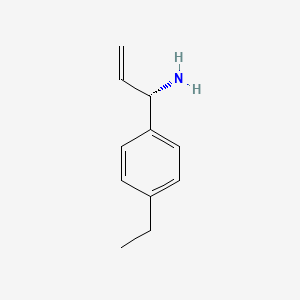

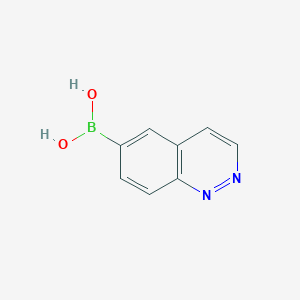

![(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL](/img/structure/B13033782.png)
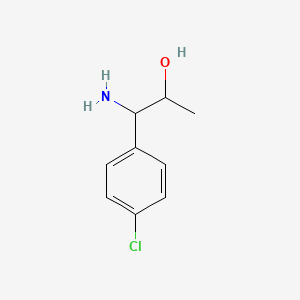
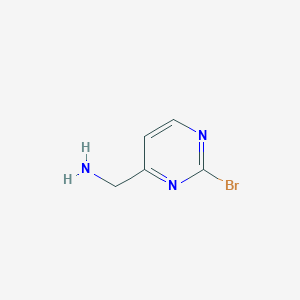
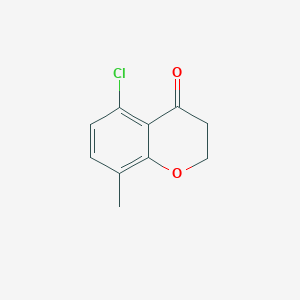

![5-Methyl-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B13033824.png)
